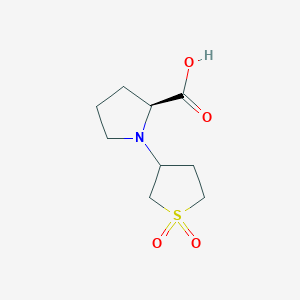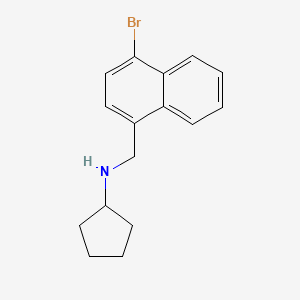
N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine is an organic compound characterized by the presence of a bromonaphthalene moiety attached to a cyclopentanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine typically involves the reaction of 4-bromonaphthalene with cyclopentanamine under specific conditions. The process may include:
Bromination: Introduction of a bromine atom to the naphthalene ring.
Amine Alkylation: Reaction of the brominated naphthalene with cyclopentanamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent amine alkylation, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the bromine atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.
Scientific Research Applications
N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1-bromonaphthalene and 2-bromonaphthalene.
Cyclopentanamine Derivatives: Compounds with similar amine structures but different substituents.
Uniqueness
N-((4-Bromonaphthalen-1-yl)methyl)cyclopentanamine is unique due to the combination of the bromonaphthalene and cyclopentanamine groups, which confer distinct chemical and biological properties compared to other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H18BrN |
|---|---|
Molecular Weight |
304.22 g/mol |
IUPAC Name |
N-[(4-bromonaphthalen-1-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C16H18BrN/c17-16-10-9-12(11-18-13-5-1-2-6-13)14-7-3-4-8-15(14)16/h3-4,7-10,13,18H,1-2,5-6,11H2 |
InChI Key |
XTEZPLWXVRUYGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C3=CC=CC=C23)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


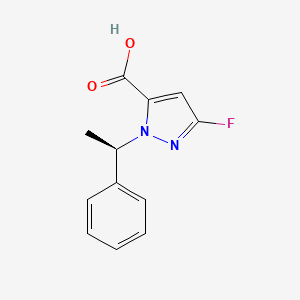
![5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12997484.png)
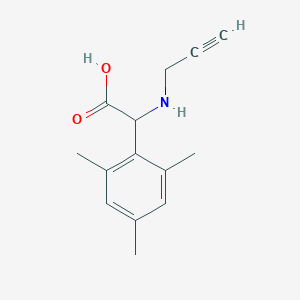
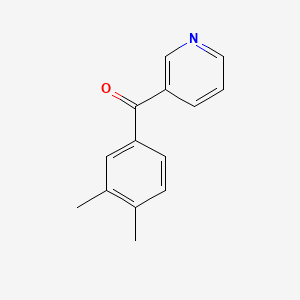
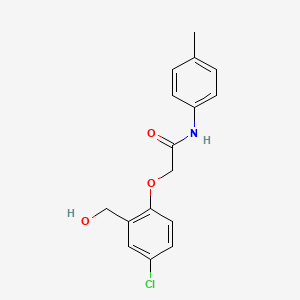
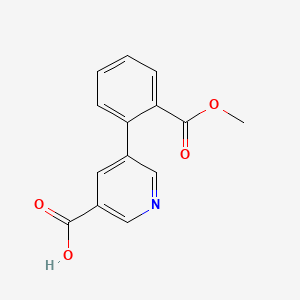
![(1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12997513.png)
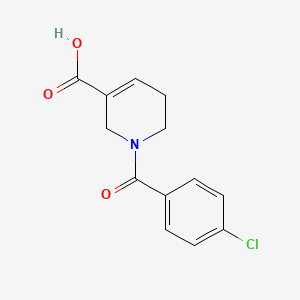
![tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12997533.png)
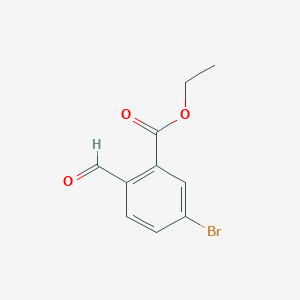
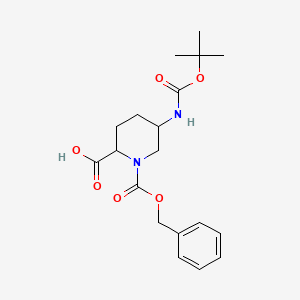
![Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12997544.png)

